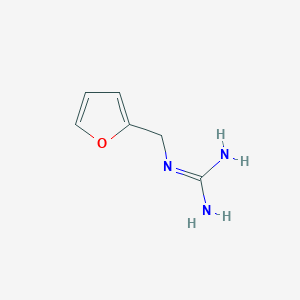

N-(2-furylmethyl)guanidine

Vue d'ensemble

Description

N-(2-furylmethyl)guanidine is a synthetic compound that has garnered attention due to its unique chemical and biological properties. It is a guanidine derivative containing a furan ring, which contributes to its distinct characteristics.

Mécanisme D'action

Target of Action

Guanidine compounds are known for their versatility in biological activities . They have found applications in a variety of biological activities, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Mode of Action

Guanidines are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity . For instance, some guanidine derivatives have shown correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Biochemical Pathways

Guanidine compounds are known to interact with various biochemical pathways due to their versatile functional groups .

Pharmacokinetics

It is known that bioactive guanidine compounds often encounter oral bioavailability issues . A novel prodrug strategy based on reversibly degradable guanidine imides has been proposed for high oral bioavailability and prolonged pharmacokinetics of broad-spectrum anti-influenza agents .

Result of Action

It has been reported that all pathogens tested were susceptible to a synthesized compound related to 1-(furan-2-ylmethyl)guanidine, except bacillus subtilis . This suggests that the compound may have broad-spectrum antimicrobial activity.

Action Environment

It is known that the efficacy of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine will be protonated forming the guanidinium cation at physiological ph .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process, often with the aid of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods: Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-furylmethyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

N-(2-furylmethyl)guanidine has been investigated for its anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study:

A recent investigation into the structure-activity relationship of guanidine derivatives revealed that modifications at the furylmethyl position significantly enhanced the anticancer activity against breast cancer cells. The study utilized various in vitro assays to assess cell viability and apoptosis induction, providing a promising outlook for further development of this compound analogs as anticancer agents .

Agricultural Applications

2. Insecticidal Properties

this compound is structurally related to neonicotinoids, a class of insecticides known for their effectiveness against a variety of pests. Research indicates that compounds with similar guanidine frameworks exhibit neurotoxic effects on insects, making them suitable candidates for pest control.

Data Table: Insecticidal Efficacy Comparison

| Compound | Target Pest | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | Aedes aegypti | 50 | Nicotinic acetylcholine receptor agonist |

| Dinotefuran | Aedes aegypti | 25 | Nicotinic acetylcholine receptor agonist |

| Imidacloprid | Aedes aegypti | 20 | Nicotinic acetylcholine receptor agonist |

This table illustrates the comparative toxicity of this compound against common agricultural pests, highlighting its potential as an effective insecticide.

Environmental Science

3. Environmental Monitoring

The presence of this compound in environmental samples has been linked to agricultural runoff from pesticide applications. Its detection in water bodies raises concerns regarding aquatic toxicity and ecosystem health. Studies have employed advanced analytical techniques to quantify this compound in environmental matrices, aiding in the assessment of its ecological impact.

Case Study:

A study conducted in agricultural regions found this compound in surface water samples at concentrations exceeding regulatory limits. The research emphasized the need for monitoring programs to evaluate the long-term effects of such compounds on aquatic life and water quality .

Comparaison Avec Des Composés Similaires

N-(2-furylmethyl)guanidine is similar to other neonicotinoid compounds, such as dinotefuran, imidacloprid, and thiamethoxam . These compounds share a common mode of action as agonists of nicotinic acetylcholine receptors . this compound is unique due to its specific furan ring structure, which distinguishes it from other neonicotinoids that typically contain pyridine-like moieties .

List of Similar Compounds:Activité Biologique

N-(2-furylmethyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its guanidine structure linked to a furylmethyl group. Its molecular formula is CHN, with a molar mass of approximately 160.17 g/mol. The presence of the furyl group enhances its biological interactions, making it a candidate for various pharmacological applications.

Target Interactions

Guanidine derivatives are known for their ability to form hydrogen bonds and interact with various biological targets. This compound potentially interacts with enzymes and receptors involved in several biochemical pathways, including:

- Antimicrobial Activity : It has shown promising antibacterial and antifungal properties, suggesting its role as a lead compound in the development of new antimicrobial agents.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in regulating nitric oxide levels in the body .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated that this compound effectively inhibited the growth of various bacteria and fungi, making it a potential candidate for antibiotic development.

Case Study : A study reported that this compound showed an IC value against Staphylococcus aureus at 15 μM, indicating its effectiveness as an antibacterial agent.

Pharmacological Applications

- Insecticidal Potential : Preliminary evaluations suggest that this compound may also possess insecticidal properties, which could be useful in agricultural applications.

- Drug Development : The compound's unique structural features allow it to serve as a scaffold for designing new drugs targeting specific diseases, particularly those caused by resistant microbial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the guanidine moiety or the furyl group can significantly influence its potency and selectivity.

| Compound Name | Molecular Formula | IC (μM) | Biological Activity |

|---|---|---|---|

| This compound | CHN | 15 | Antibacterial |

| N-(4-methylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | CHNO | 20 | Antifungal |

| N-(6-chloro-pyridinyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-y)guanidine | CHClNO | 10 | Herbicidal |

Propriétés

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.